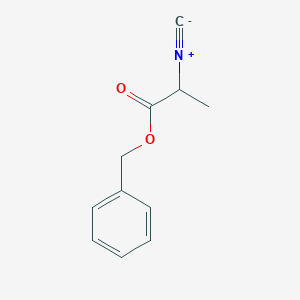

Benzyl 2-isocyanopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

64818-04-8 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

benzyl 2-isocyanopropanoate |

InChI |

InChI=1S/C11H11NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3 |

InChI Key |

DDDKMWKUZFWNLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Isocyanopropanoate and Analogous α Isocyano Esters

Classical Approaches for Isocyanide Synthesis Applicable to α-Isocyano Esters

Traditional methods for the synthesis of isocyanides have been adapted for the preparation of α-isocyano esters. These established routes, while effective, often involve harsh reagents and conditions.

Formylation-Dehydration Strategies

A prevalent and reliable two-step method for synthesizing isocyanides is the formylation of a primary amine followed by dehydration. rsc.org This strategy is widely applicable to the synthesis of α-isocyano esters, starting from the corresponding α-amino acid esters. wiley-vch.dewiley.com

The process begins with the N-formylation of an α-amino ester, such as benzyl (B1604629) alaninate (B8444949), to yield the corresponding N-formyl derivative. This can be achieved using various formylating agents, including formic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or by reacting the amine with ethyl formate. wiley-vch.de A reported synthesis of benzyl 2-isocyanopropanoate starts from methyl alaninate hydrochloride, which undergoes N-formylation followed by dehydration. core.ac.uk

The subsequent dehydration of the N-formyl compound to the isocyanide is the critical step. wiley-vch.de Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA), diphosgene, or triphosgene (B27547) at low temperatures. rsc.orgwiley-vch.de The use of POCl₃ is a frequently cited method for this transformation. researchgate.netgoogle.com For instance, resin-bound formylated amino acids have been successfully dehydrated to their corresponding isocyanides using POCl₃ and DIPEA. google.com Another system for dehydration involves triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) in the presence of triethylamine. mdpi.com

A general representation of this two-step sequence is shown below:

Step 1: Formylation R-CH(NH₂)-COOR' + Formylating Agent → R-CH(NHCHO)-COOR'

Step 2: Dehydration R-CH(NHCHO)-COOR' + Dehydrating Agent → R-CH(NC)-COOR' + H₂O

This classical approach has been utilized for the synthesis of a variety of α-isocyano esters from their corresponding α-amino acids. wiley-vch.de

Modified Hoffman Procedures and Phase Transfer Catalysis

The Hofmann isonitrile synthesis, also known as the carbylamine reaction, is a historical method for preparing isocyanides from primary amines. allaboutchemistry.net The reaction typically involves treating a primary amine with chloroform (B151607) and a strong base. allaboutchemistry.net The mechanism proceeds through the formation of a dichlorocarbene (B158193) intermediate. allaboutchemistry.netorgsyn.org

The original Hofmann procedure has been significantly improved by the application of phase-transfer catalysis (PTC). rsc.orgorgsyn.org This modification facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the base and an organic phase containing the amine and chloroform. egyankosh.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), transports the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it can generate dichlorocarbene from chloroform. orgsyn.orgscirp.org This "phase-transfer" of the reactive species enhances reaction rates and yields. egyankosh.ac.inresearchgate.net

The PTC-modified Hofmann reaction has been successfully used for the synthesis of various isocyanides. orgsyn.org While direct application to this compound is not extensively detailed in the provided results, the principle is applicable to primary amines in general and represents a viable, albeit less common for this specific subclass, synthetic route. nih.gov The reaction is notable for being a direct conversion of a primary amine to an isocyanide. rsc.org

Advanced Synthetic Routes to this compound and Related Compounds

More recent synthetic efforts have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of α-isocyano esters.

Catalytic Enantioselective Synthesis of α-Substituted Isocyanoacetate Esters

A significant area of advancement is the catalytic enantioselective synthesis of α-substituted isocyanoacetate esters. These methods aim to create chiral molecules with a high degree of stereocontrol, which is crucial for applications in medicinal chemistry and materials science. Research has focused on the development of catalytic systems that can control the formation of stereocenters.

One notable approach involves the Mannich reaction of α-substituted isocyanoacetate esters with ketimines. rsc.org This reaction, promoted by a binary catalyst system often composed of a silver(I) salt (such as silver acetate (B1210297) or silver oxide) and a chiral ligand derived from cinchona alkaloids (like an amino phosphine), can produce chiral imidazolines with two adjacent stereocenters, one of which is a tetrasubstituted carbon. rsc.orgresearchgate.net For example, this compound has been used as a substrate in such reactions. rsc.org

Another strategy is the formal [3+2] cycloaddition of α-isocyano esters with various electrophiles. chim.itnih.gov These reactions capitalize on the acidity of the α-proton and the electrophilicity of the isocyano carbon. nih.govacs.org Organocatalysts, such as those derived from cupreine, have been employed to catalyze the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, yielding complex tricyclic products with high stereoselectivity. nih.govacs.org

The development of these catalytic enantioselective methods provides powerful tools for accessing structurally complex and chirally enriched molecules from α-isocyano esters. rsc.orgchim.it

Scalable Synthetic Protocols for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, cost-effectiveness, and consistent product quality. For this compound and related compounds, developing scalable protocols is crucial for their practical application.

One key aspect of scalability is the use of robust and efficient reaction conditions. A notable example is the development of a gram-scale synthesis of bisphosphinoylaminomethane derivatives through the direct 1,1-bisphosphonation of isocyanides. This reaction proceeds smoothly at room temperature and was successfully scaled up to produce 2.20 grams of the product in an 87% yield, demonstrating its practicality for larger quantities. acs.org

Flow chemistry offers a promising solution for scaling up reactions that involve hazardous intermediates or exothermic processes. By conducting reactions in a continuous flow reactor, safety is enhanced due to the small reaction volumes at any given time, and better control over reaction parameters like temperature and residence time is achieved. core.ac.uk This methodology has been successfully applied to the synthesis of benzotriazoles from azides and arynes, with a demonstrated productivity of 0.33 g/h. core.ac.uk Such continuous-flow systems could be adapted for the synthesis of this compound, particularly for the dehydration of the corresponding N-formylamino ester, a step that often requires harsh reagents.

Furthermore, the development of scalable syntheses for photoluminescent single-chain nanoparticles has been achieved by conducting intramolecular crosslinking in concentrated solutions (40 mg/mL), showcasing that high-volume production is not limited to traditional small molecules. nih.gov These advancements in process chemistry provide a roadmap for the scalable and safe production of α-isocyano esters.

Synthesis of Chiral Isocyanopropanoates from Chiral Pool Precursors

The synthesis of enantiomerically pure α-isocyanopropanoates is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. A common and effective strategy is to start with readily available chiral molecules, known as the chiral pool.

Derivation from Chiral Amino Acids or Glycerol (B35011) Derivatives (e.g., O-Benzylglycidol)

Amino acids are ideal chiral precursors for the synthesis of chiral α-isocyano esters due to their natural chirality and availability. The general synthetic route involves the N-formylation of the amino acid ester followed by dehydration to yield the isocyanide.

A specific example is the synthesis of Methyl (S)-2-isocyano-3-(tritylthio)propanoate from S-trityl-R-cysteine. acs.org The process starts with the esterification of the S-trityl-R-cysteine, followed by N-formylation, and finally dehydration using a dehydrating agent like phosphoryl chloride. This method provides the chiral isocyanide in good yield and high enantiomeric purity. acs.org This approach is broadly applicable to other natural and unnatural amino acids, providing access to a wide range of chiral α-isocyano esters. nih.govmdpi.comgeorgiasouthern.edu

| Chiral Precursor | Resulting Isocyanide | Key Steps | Reference |

| S-trityl-R-cysteine | Methyl (S)-2-isocyano-3-(tritylthio)propanoate | Esterification, N-formylation, Dehydration | acs.org |

| L-amino acids (general) | Chiral 5-monosubstituted hydantoins (related structures) | N-carbamylation, Cyclization (Microwave-assisted) | beilstein-journals.org |

While glycerol derivatives like O-benzylglycidol are valuable chiral building blocks in many syntheses, their direct application to form isocyanopropanoates is less commonly documented in favor of the more direct amino acid route.

Asymmetric Induction in α-Isocyano Ester Synthesis

Asymmetric induction involves the creation of a new chiral center in a molecule with a preference for one enantiomer over the other. This is typically achieved using a chiral catalyst or a chiral auxiliary.

In the context of α-isocyano esters, asymmetric induction can be achieved through various catalytic methods. For example, the palladium-catalyzed allylation of methyl α-isocyano(phenyl)acetate using an optically active ferrocenylphosphine ligand resulted in an asymmetric induction of up to 39% enantiomeric excess (ee). researchgate.net This demonstrates that chiral metal complexes can influence the stereochemical outcome of reactions involving the α-carbon of isocyanoacetates.

Other relevant strategies that could be adapted for α-isocyano ester synthesis include:

Asymmetric Hydrogenation : The highly efficient Ni-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters provides chiral α-monosubstituted α-amino acid derivatives with excellent yields (97–99%) and enantioselectivities (90 to >99% ee). rsc.org The resulting chiral amino esters are direct precursors to chiral isocyano esters.

Organocatalysis : An operationally simple, one-pot approach using Cinchona alkaloid-based catalysts has been developed for the asymmetric synthesis of α-arylglycine esters, achieving good yields and high enantioselectivity. nih.gov

Electrophilic Arylation : While not an asymmetric method itself, the silver-oxide-catalyzed addition of α-substituted-α-isocyanoesters to o-quinone diimides provides a novel route to α,α-disubstituted amino acid precursors. nih.govacs.org The development of a chiral catalyst for this transformation could render it enantioselective.

These methods highlight the ongoing efforts to achieve high levels of stereocontrol in the synthesis of complex amino acid derivatives, which is directly applicable to the production of chiral α-isocyano esters like this compound. wiley.com

Reactivity and Mechanistic Investigations of Benzyl 2 Isocyanopropanoate

Multicomponent Reactions (MCRs) Involving Benzyl (B1604629) 2-Isocyanopropanoate

The isocyanide functional group in benzyl 2-isocyanopropanoate is the key to its reactivity in MCRs. The terminal carbon atom of the isocyanide group is divalent and exhibits both nucleophilic and electrophilic character, enabling it to react with a wide array of electrophiles and nucleophiles. This dual reactivity is central to its role in the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgbeilstein-journals.org This reaction is typically efficient and often proceeds under mild conditions, favoring polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org

The generally accepted mechanism of the Ugi reaction begins with the rapid and reversible condensation of the amine and the carbonyl component (aldehyde or ketone) to form an imine. organic-chemistry.orgbeilstein-journals.org This is followed by protonation of the imine by the carboxylic acid component, yielding a reactive iminium ion.

The crucial step involves the nucleophilic attack of the isocyanide carbon on the iminium ion. This addition results in the formation of a key intermediate known as a nitrilium ion. beilstein-journals.org This intermediate is highly electrophilic and is central to the progression of the reaction cascade. The entire sequence up to this point establishes the basic framework of the final product.

Following the formation of the nitrilium ion, the carboxylate anion, generated from the deprotonation of the carboxylic acid, acts as a nucleophile. It attacks the electrophilic carbon of the nitrilium ion, leading to the formation of an O-acylated isoamide intermediate (often referred to as an α-adduct). beilstein-journals.org

The final, irreversible step of the Ugi reaction is the Mumm rearrangement. beilstein-journals.org This intramolecular acyl transfer involves the migration of the acyl group from the oxygen atom to the nitrogen atom of the isoamide. This rearrangement is thermodynamically driven and results in the stable α-acylamino amide product, effectively driving the entire sequence of reversible steps to completion.

A significant challenge in Ugi reactions is controlling the stereochemistry of the newly formed stereocenter. When chiral reactants are used, diastereoselectivity can be achieved, although the degree of control varies significantly. While some success has been reported using chiral amines or cyclic imines, the use of chiral isocyanides, such as this compound, often results in low levels of diastereoselectivity. beilstein-journals.orgwikipedia.org

Research into related α-isocyano esters has provided insights into their reactivity. For instance, studies on ethyl 2-isocyanopropanoate have shown it to be a competent reactant in reactions designed to form quaternary carbon centers. The table below summarizes the reactivity of ethyl 2-isocyanopropanoate with various Morita-Baylis-Hillman (MBH) adducts, demonstrating its utility in forming complex structures, although this specific reaction is an allylation rather than a Ugi reaction. nih.govacs.org

| Entry | MBH Adduct | Product | Yield (%) |

|---|---|---|---|

| 1 | tert-butyl 2-(acetoxy(phenyl)methyl)acrylate | α-Allylic isocyanoacetate with a quaternary carbon | 91 |

| 2 | tert-butyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate | α-Allylic isocyanoacetate with a quaternary carbon | 93 |

| 3 | tert-butyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate | α-Allylic isocyanoacetate with a quaternary carbon | 85 |

This table presents data for ethyl 2-isocyanopropanoate as a representative example of the reactivity of α-isocyano esters. The specific yields correspond to an SN2' reaction, not a Ugi reaction.

The Passerini three-component reaction (P-3CR), first reported in 1921, is another fundamental isocyanide-based MCR. It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is highly atom-economical and is often performed in aprotic, non-polar solvents at high concentrations. beilstein-journals.orgorganic-chemistry.org

The mechanism of the Passerini reaction is believed to be highly dependent on the reaction conditions, particularly the solvent. Two primary pathways are proposed: a concerted, non-ionic pathway and an ionic pathway.

The concerted, non-ionic pathway is thought to predominate in aprotic, non-polar solvents. organic-chemistry.org In this mechanism, it is proposed that the carboxylic acid and the carbonyl compound first form a hydrogen-bonded complex. This complex then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. wikipedia.org This single step involves the α-addition of the carbonyl carbon (as the electrophile) and the carboxylate oxygen (as the nucleophile) across the isocyanide carbon. This forms an imidate intermediate which subsequently undergoes a Mumm rearrangement to furnish the final α-acyloxy amide product. wikipedia.orgnih.gov The observation that the reaction is faster in non-polar solvents supports the theory of a non-polar, cyclic transition state. organic-chemistry.org

Conversely, an ionic pathway has been proposed to operate in polar solvents like water or methanol. wikipedia.org In this scenario, the reaction is initiated by the protonation of the carbonyl compound by the carboxylic acid. The isocyanide then acts as a nucleophile, attacking the activated carbonyl to form a nitrilium ion intermediate. This is followed by the nucleophilic addition of the carboxylate to the nitrilium ion. A final acyl transfer and tautomerization yield the α-acyloxy amide product. wikipedia.org

Passerini Three-Component Reaction (P-3CR) Mechanisms

α-Addition and Imidate Intermediate Formation

The isocyano group of this compound readily undergoes α-addition reactions. In this process, the carbon atom of the isocyanide functional group and a second atom from an attacking reagent add to a substrate, typically an electrophile. beilstein-journals.org A key feature of α-isocyano esters is the acidity of the α-proton, which allows for deprotonation to form a nucleophilic enolate. nih.gov This enolate can then participate in various carbon-carbon bond-forming reactions.

The reaction often proceeds through the formation of an imidate intermediate. For instance, in reactions with acetals catalyzed by a Brønsted acid, the isocyanide can insert into a C-O bond, leading to the formation of an α-alkoxy imidate. organic-chemistry.org The reaction mechanism in nucleophilic additions to carbonyls can occur under either basic/neutral or acidic conditions. Under basic or neutral conditions, the nucleophile directly attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack. libretexts.org

The formation of imidate intermediates is also observed in multicomponent reactions like the Ugi reaction. In these complex transformations, an imine, a carboxylic acid, and an isocyanide combine. The reaction is believed to proceed through the formation of a nitrilium ion, which is then attacked by the carboxylate to form an imidate intermediate that subsequently rearranges to the final product. beilstein-journals.orgnih.gov

Strecker and Bucherer-Bergs Reactions Utilizing α-Isocyano Esters

While the classical Strecker and Bucherer-Bergs reactions traditionally utilize cyanide salts, α-isocyano esters like this compound can be considered as functional equivalents for the synthesis of α-amino acid derivatives and hydantoins, respectively.

The Strecker synthesis is a well-established method for producing amino acids. wikipedia.org It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The versatility of the Strecker synthesis has been expanded through the use of asymmetric catalysts to produce enantioenriched α-amino acids. nih.gov

The Bucherer-Bergs reaction provides a route to hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and potassium cyanide. wikipedia.orgambeed.com The mechanism involves the formation of an aminonitrile, which then reacts with carbon dioxide (derived from ammonium carbonate) to form a carbamic acid intermediate that cyclizes to a hydantoin. nih.gov This reaction is a powerful tool for creating 5-substituted and 5,5-disubstituted hydantoins, which are important heterocyclic structures in medicinal chemistry. nih.govmdpi.comnih.gov Although direct utilization of α-isocyano esters in a classical Bucherer-Bergs reaction is not the standard procedure, the underlying principle of generating α-amino acid precursors is shared. Chiral α-isocyano esters have been used in the synthesis of optically active hydantoins. e-bookshelf.de

Cycloaddition Reactions of this compound

This compound is a valuable precursor for the synthesis of various five-membered nitrogen-containing heterocycles through cycloaddition reactions. chim.it These reactions are powerful tools for constructing complex molecular architectures in an atom-economical manner.

[3+2]-Cycloadditions with Electrophilic Double Bonds

The [3+2]-cycloaddition reaction of α-isocyano esters with electrophilic double bonds is a direct method for synthesizing five-membered nitrogen-containing heterocycles. chim.it In this formal cycloaddition, the α-isocyano ester acts as a three-atom component. The reaction is often facilitated by a base or a metal catalyst. nih.gov The deprotonation at the α-position generates a nucleophilic species that can be viewed as a 1,3-dipole equivalent for the cycloaddition. nih.gov

These reactions can be highly stereoselective, allowing for the synthesis of chiral heterocycles. The use of chiral catalysts, such as those based on gold, silver, or other transition metals, has enabled the development of enantioselective variants of these cycloadditions. chim.itnih.govpkusz.edu.cnacs.org

Formation of Five-Membered Nitrogen-Containing Heterocycles (e.g., Oxazolines, Imidazolines, Pyrrolines, Triazolines)

The versatility of this compound in [3+2]-cycloadditions allows for the synthesis of a variety of five-membered nitrogen-containing heterocycles.

Oxazolines: The reaction of α-isocyano esters with carbonyl compounds, such as aldehydes and ketones, yields 2-oxazolines. chim.it This reaction likely proceeds through an initial aldol-type addition of the deprotonated isocyano ester to the carbonyl group, followed by an intramolecular cyclization of the resulting alkoxide onto the isocyanide carbon. chim.itclockss.org Enantioselective methods for the synthesis of chiral oxazolines have been developed using organocatalysts and metal complexes. pkusz.edu.cnacs.org

Imidazolines: In a similar fashion, the reaction of α-isocyano esters with imines leads to the formation of 2-imidazolines. chim.itlookchem.com These reactions can also be performed as multicomponent reactions, where an amine, an aldehyde, and an α-isocyano ester are combined in a one-pot synthesis. lookchem.comacs.orgacs.org

Pyrrolines: The cycloaddition of α-isocyano esters with electron-deficient alkenes, such as those conjugated with electron-withdrawing groups, affords pyrroline (B1223166) derivatives. chim.itnih.govresearchgate.net The reaction with cyclic alkenes typically yields 1-pyrrolines, while acyclic alkenes can lead to 2-pyrrolines. nih.gov The mechanism for pyrrole (B145914) formation can also involve a [3+2] cycloaddition followed by ring fragmentation and recyclization. nih.gov

Triazolines: 1,2,4-Triazolines can be synthesized from the reaction of α-isocyano esters with azodicarboxylates. chim.itacs.orgnih.gov This transformation can be catalyzed by a base or phosphines. acs.orgnih.gov Enantioselective versions of this reaction have been developed using chiral iron(II) complexes, providing access to optically active 1,2,4-triazolines. rsc.orgsigmaaldrich.comrsc.org

Mannich Reaction/Cyclization with α-Substituted Isocyanoacetates

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (or ketone), and a primary or secondary amine. α-Substituted isocyanoacetates, such as this compound, can serve as the active hydrogen component in Mannich-type reactions.

Catalytic Enantioselective Mannich Reactions with Ketimines

A significant application of α-substituted isocyanoacetates is their use in catalytic enantioselective Mannich reactions with ketimines. mdpi.com This reaction provides a powerful method for the synthesis of chiral α,β-diamino acids and their derivatives, which are important building blocks in medicinal chemistry. mdpi.comnih.govscielo.brresearchgate.net

The reaction involves the addition of the α-isocyanoacetate pronucleophile to a ketimine, often followed by a cyclization to form an imidazoline (B1206853). rsc.org The use of a binary catalyst system, for example, combining a silver salt with a chiral phosphine (B1218219) ligand, has been shown to be effective in promoting this transformation with high diastereo- and enantioselectivity. rsc.org This approach has been successfully applied to a range of ketimines derived from both aryl and alkyl ketones. rsc.org The resulting imidazolines possess two adjacent stereocenters, at least one of which is a fully substituted carbon atom. rsc.org

The development of these catalytic asymmetric Mannich reactions represents a significant advancement in the synthesis of complex, enantioenriched nitrogen-containing molecules from readily available starting materials. mdpi.comnih.govresearchgate.net

Transition Metal-Catalyzed Transformations Involving this compound

Transition metals, particularly palladium, play a crucial role in mediating a range of transformations involving this compound and related isocyanides. These reactions often proceed through the insertion of the isocyanide into a metal-carbon bond, followed by subsequent cyclization or coupling steps.

Palladium-Catalyzed C-H Imidoylative Cyclization Reactions

Palladium-catalyzed imidoylative cyclization of tryptophan-derived isocyanides, such as ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoates, provides an efficient route to β-carboline derivatives. acs.orgresearchgate.net This process typically involves the sequential steps of isocyanide insertion into a palladium-aryl bond, intramolecular C-H imidoylation, and subsequent dehydrogenative aromatization. acs.orgresearchgate.net

The reaction is generally carried out under mild conditions using a palladium catalyst, a phosphine ligand like triphenylphosphine (B44618) (PPh₃), and a base such as cesium pivalate (B1233124) (CsOPiv) in a solvent like toluene (B28343) at elevated temperatures. researchgate.net The reaction tolerates a variety of functional groups on the aryl iodide coupling partner. researchgate.net The proposed mechanism begins with the oxidative addition of an aryl iodide to a Pd(0) complex, followed by insertion of the isocyanide group to form an imidoyl-palladium intermediate. researchgate.net This intermediate then undergoes an electrophilic aromatic substitution, deprotonation, and reductive elimination to furnish a dihydro-β-carboline, which can then be aromatized. researchgate.net

This strategy has also been applied to the enantioselective desymmetrization of dibenzyl isocyanoacetates, leading to medicinally relevant dihydroisoquinolines. mdpi.com By employing a chiral spinol-derived ligand, high yields and moderate to high enantiomeric excesses can be achieved. mdpi.com

Nucleophilic Addition at Isocyanide Ligands in Organometallic Systems

When coordinated to a transition metal center, the isocyanide carbon of this compound becomes activated towards nucleophilic attack. mdpi.com This reactivity is fundamental to the synthesis of various organometallic complexes and heterocyclic compounds. The addition of protic nucleophiles like water, alcohols, or primary amines to a coordinated isocyanide can lead to the formation of aminocarbene ligands. mdpi.comrsc.org

The mechanism of nucleophilic addition to metal-bound isocyanides has been studied using theoretical methods. mdpi.com These studies suggest a stepwise associative mechanism rather than a concerted one. mdpi.com The process involves the initial attack of the nucleophile on the isocyanide carbon, followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen to yield the final product. mdpi.com The reactivity of the coordinated isocyanide can be significantly influenced by the nature of the other ligands in the metal's coordination sphere. For instance, a basic ligand positioned cis to the isocyanide can assist the nucleophilic attack through hydrogen bonding with the incoming protic nucleophile. rsc.org

Nucleophilic Substitution (SN2) Reactions of this compound

Isocyanides, including this compound, can act as versatile carbon-centered nucleophiles in SN2 reactions with alkyl halides. uj.edu.pl This reactivity provides an alternative pathway for the synthesis of highly substituted secondary amides. uj.edu.pl The reaction proceeds through the initial nucleophilic attack of the isocyanide on the alkyl halide, forming a nitrilium ion intermediate. uj.edu.pl This intermediate is then hydrolyzed in situ to yield the final amide product. uj.edu.pl

Synthetic Applications of Benzyl 2 Isocyanopropanoate As a Chiral Building Block

Construction of Complex Molecular Architectures and Heterocycles

The reactivity of the isocyano group in benzyl (B1604629) 2-isocyanopropanoate allows for its participation in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions enable the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, making them highly efficient and atom-economical. The chirality inherent in benzyl 2-isocyanopropanoate can be effectively transferred to the product, providing a straightforward route to enantiomerically enriched compounds.

Synthesis of Peptidomimetics (e.g., Cyclic, Constrained)

Peptidomimetics, compounds that mimic the structure and function of peptides, are of significant interest in medicinal chemistry due to their enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts. Isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), are powerful tools for the synthesis of peptidomimetics. beilstein-journals.orgnih.gov The U-4CR involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate α-acylamino amides, which are essentially peptide-like structures.

This compound can serve as the isocyanide component in the Ugi reaction, introducing a chiral alanine-like residue into the resulting peptidomimetic scaffold. The general reaction is depicted below:

Table 1: General Scheme of the Ugi Four-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Amine (R¹-NH₂) | Carbonyl (R²R³C=O) | Carboxylic Acid (R⁴-COOH) | This compound | α-Acylamino Amide |

By carefully selecting the other three components, a diverse library of linear peptidomimetics can be rapidly synthesized. Furthermore, by incorporating functional groups into the starting materials that can undergo subsequent intramolecular reactions, cyclic and constrained peptidomimetics can be accessed. For instance, if the carboxylic acid component contains a terminal azide (B81097) group and the amine component contains a terminal alkyne, the linear Ugi product can undergo an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a cyclic peptidomimetic.

While direct examples exclusively using this compound in the synthesis of complex cyclic peptidomimetics are not extensively detailed in the reviewed literature, the foundational principles of isocyanide-based MCRs strongly support its applicability. The use of isocyanoacetates and other isocyanides in these reactions is well-established for creating cyclic structures. beilstein-journals.org

Formation of β-Lactams and γ-Lactams

β-Lactams (azetidin-2-ones) and γ-lactams (pyrrolidin-2-ones) are core structural motifs in a vast number of biologically active compounds, including antibiotics and enzyme inhibitors. Isocyanide-based multicomponent reactions provide efficient routes to these important heterocyclic systems.

The synthesis of β-lactams can be achieved through a modification of the Ugi reaction where a β-amino acid is used as the bifunctional component, providing both the amine and carboxylic acid functionalities. beilstein-journals.org This Ugi four-center, three-component reaction (U-4C-3CR) with an aldehyde and an isocyanide like this compound leads to the formation of a β-lactam ring. The stereochemistry of the starting β-amino acid can influence the stereochemical outcome of the reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| β-Amino Acid | Aldehyde | This compound | β-Lactam |

γ-Lactams can also be synthesized using isocyanide-based strategies. One common approach is the Ugi-Deprotection-Cyclization (UDC) strategy. In this sequence, an N-protected γ-amino acid is used as the carboxylic acid component in an Ugi reaction. After the formation of the linear Ugi product, the protecting group on the amine is removed, allowing for a subsequent intramolecular cyclization to form the γ-lactam ring. The versatility of the Ugi reaction allows for the introduction of various substituents on the lactam ring by simply changing the amine, carbonyl, and isocyanide components.

Access to Fully Substituted α,β-Diamino Acids

α,β-Diamino acids are important non-proteinogenic amino acids found in a variety of natural products and are valuable building blocks for the synthesis of peptides and peptidomimetics. While general methods for the synthesis of α,β-diamino acids exist, the construction of fully substituted analogs in a stereocontrolled manner remains a challenge.

Isocyanide-based multicomponent reactions offer a potential avenue for the synthesis of protected and substituted α,β-diamino acids. For instance, a Passerini three-component reaction between an N-protected α-amino aldehyde, a carboxylic acid, and this compound would yield an α-acyloxy-β-amino amide. Subsequent chemical manipulations of the resulting product could potentially lead to the desired fully substituted α,β-diamino acid derivatives. The stereochemistry of the starting α-amino aldehyde would play a crucial role in controlling the stereochemistry of the final product.

Similarly, an Ugi reaction employing an N-protected α-amino aldehyde, an amine, a carboxylic acid, and this compound would generate a complex adduct containing the core structure of a protected α,β-diamino acid derivative. The high convergence of the Ugi reaction allows for the rapid assembly of these sterically demanding structures.

While the existing literature provides a strong theoretical framework for these approaches, specific and detailed examples of the synthesis of fully substituted α,β-diamino acids utilizing this compound are not prominently featured in the reviewed sources. Further research in this area could unlock the full potential of this chiral building block for the stereoselective synthesis of these valuable compounds.

Preparation of Thiazole (B1198619) Derivatives

Thiazole rings are prevalent structural motifs in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities. Multicomponent reactions involving isocyanides have been successfully employed for the efficient construction of substituted thiazole derivatives. researchgate.net

One notable approach involves a modified Ugi reaction where a thiocarboxylic acid is used in place of a carboxylic acid. The reaction of an amine, a carbonyl compound, a thiocarboxylic acid, and an isocyanide such as this compound can lead to the formation of a thiazole ring through a post-condensation cyclization of the initial Ugi product.

A particularly relevant study describes the use of a cysteine-derived isocyanide, specifically (R)-methyl 3-(benzylthio)-2-isocyanopropanoate, which is structurally very similar to the title compound, in a Ugi multicomponent reaction to access peptidic thiazole derivatives. nih.gov In this work, the cysteine-derived isocyanide undergoes a mild cyclodehydration after the Ugi reaction to form the thiazole ring. This demonstrates the potential of isocyanopropanoate derivatives to serve as precursors for thiazole synthesis.

The general strategy for the synthesis of thiazoles via an isocyanide-based MCR is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Intermediate | Final Product |

| Amine | Aldehyde | Thiocarboxylic Acid | This compound | Thio-Ugi Adduct | Thiazole Derivative |

This methodology allows for the introduction of diversity at multiple positions of the thiazole ring by varying the starting components of the multicomponent reaction.

Role in Asymmetric Synthesis and Enantioselective Catalysis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a chemical reaction.

Chiral Auxiliary Approaches Utilizing Isocyanopropanoates

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

While the primary application of this compound discussed in the literature is as a chiral building block where its stereocenter is incorporated into the final product, the isocyanopropanoate moiety itself has the potential to act as a chiral auxiliary. For instance, in a multicomponent reaction, the stereocenter of the isocyanopropanoate could influence the facial selectivity of the attack on the imine or carbonyl component, leading to a diastereoselective outcome. The resulting diastereomers could then be separated, and subsequent cleavage of the auxiliary group would provide access to enantiomerically enriched products.

The development of synthetic methodologies where the isocyanopropanoate unit functions purely as a chiral auxiliary that is later removed is an area that warrants further exploration. Such strategies would expand the utility of this versatile chiral synthon in asymmetric synthesis.

Diastereoselective and Enantioselective Control in Carbon-Carbon Bond Formations

The α-proton of this compound is acidic, allowing for the facile generation of a chiral enolate equivalent in the presence of a base. This nucleophile can then participate in a variety of reactions with electrophiles, where the stereochemical outcome is influenced by the existing stereocenter and the reaction conditions, including the choice of catalyst.

Aldol-Type Reactions:

The reaction of the enolate of this compound with aldehydes and ketones provides a direct route to β-hydroxy-α-amino acid derivatives. These reactions can proceed with high levels of diastereoselectivity and enantioselectivity, often leading to the formation of oxazoline (B21484) intermediates which can be subsequently hydrolyzed to the desired amino acids. nih.gov The stereochemical outcome is highly dependent on the catalyst system employed. For instance, the use of a binary catalyst system comprising a silver(I) ion and a cinchona-derived aminophosphine (B1255530) precatalyst has been shown to be effective in promoting highly diastereo- and enantioselective aldol (B89426) reactions of isocyanoacetates with unactivated ketones. nih.gov This approach allows for the synthesis of chiral oxazolines with a fully substituted stereocenter at the β-position.

| Catalyst System | Electrophile | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Quinine-derived aminophosphine/Ag2O | Alkyl Aryl Ketones | up to 96:4 | up to 99% | nih.gov |

Michael Additions:

This compound can also act as a nucleophile in Michael additions to α,β-unsaturated compounds. These reactions are crucial for the formation of carbon-carbon bonds at the β-position of the acceptor. The stereoselectivity of these additions can be controlled through the use of chiral catalysts. Organocatalytic Michael additions of α-aryl isocyanoacetates to aurone-derived azadienes have been developed, providing access to chiral α,α-disubstituted α-amino ester derivatives with adjacent stereocenters, one of which is a quaternary center. researchgate.net

| Catalyst | Acceptor | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Chiral Phase-Transfer Catalyst | Nitroolefins | High | Good to Excellent | nih.gov |

| Cinchona-based Organocatalyst | Aurone-derived Azadienes | High | High | researchgate.net |

Alkylations and Arylations:

The enolate of this compound can be alkylated or arylated with various electrophiles to introduce new substituents at the α-position, creating a quaternary stereocenter. Silver oxide has been found to catalyze the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, leading to α,α-diarylisocyano esters. nih.govacs.org This methodology provides a route to α,α-diaryl-α-amino acid derivatives.

| Catalyst | Electrophile | Product | Reference |

| Ag2O | o-Quinone Diimide | α,α-Diarylisocyano ester | nih.govacs.org |

Use in the Construction of Natural Product Cores

The ability to form stereochemically defined carbon-carbon bonds makes this compound an invaluable tool in the total synthesis of natural products and their core structures. The resulting α-amino acid and heterocyclic frameworks are common motifs in a wide range of biologically active molecules.

Peptide and Peptidomimetic Synthesis:

Chiral α-isocyano esters are direct precursors to α-amino acids. A notable application is in the synthesis of N-methylated peptides, which are present in many important natural substances like cyclosporine. A method developed by Danishefsky involves the coupling of an isocyano ester with a thioacid to produce a thioformyl (B1219250) amide, which can be reduced without racemization. scispace.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, provide a rapid and efficient way to assemble complex peptide-like structures from simple starting materials, including chiral isocyanides. researchgate.net

Heterocyclic Scaffolds:

The reaction of α-isocyano esters with various electrophiles often leads to the formation of heterocyclic compounds. For example, the reaction with carbonyl compounds can yield oxazolines, which are precursors to β-hydroxy-α-amino acids. nih.gov Furthermore, cycloaddition reactions of isocyano esters with electrophilic double bonds provide access to five-membered, chiral nitrogen-containing heterocycles such as imidazolines and pyrrolines. chim.it These heterocyclic cores are prevalent in many natural products and pharmaceutically active compounds. For instance, β-lactams, the core structure of penicillin and other antibiotics, can be synthesized through various methods, including the Staudinger ketene-imine cycloaddition, where isocyanoacetate-derived ketenes could potentially be employed. encyclopedia.puborganic-chemistry.orgnih.govnih.gov

Alkaloid and Terpene Synthesis:

The stereocontrolled introduction of nitrogen-containing stereocenters is a key challenge in alkaloid synthesis. Chiral building blocks like this compound can provide a strategic advantage in constructing the complex frameworks of alkaloids. nih.govpensoft.net While direct examples involving this compound in terpene synthesis are less common, the principles of stereoselective C-C bond formation are applicable. The chiral pool of terpenes themselves often serves as starting materials for the synthesis of other complex terpenes, and the methodologies developed with chiral isocyano esters could be applied to introduce nitrogen functionality into terpene-derived intermediates. nih.govmdpi.com

Computational Chemistry Approaches to Understanding Benzyl 2 Isocyanopropanoate Reactivity and Selectivity

Elucidation of Reaction Mechanisms and Reaction Pathways

A primary application of computational chemistry is the detailed mapping of reaction pathways, which involves identifying all relevant transition states and intermediates that connect reactants to products. smu.edu This is crucial for understanding how reactions involving Benzyl (B1604629) 2-isocyanopropanoate proceed.

Transition states are fleeting, high-energy structures that represent the peak of an energy barrier between reactants and products, while intermediates are more stable, yet transient, species that exist in energy minima along the reaction coordinate. rsc.orgcore.ac.uk For reactions involving Benzyl 2-isocyanopropanoate, such as cycloadditions or multicomponent reactions (e.g., Passerini or Ugi reactions), computational methods like Density Functional Theory (DFT) can be employed to locate and characterize these critical species. organic-chemistry.orgnih.gov

For instance, in a hypothetical [3+2] cycloaddition reaction, DFT calculations can model the approach of a dipolarophile to the isocyanide group of this compound. These calculations would identify the transition state structure, revealing the extent of bond formation and breaking at the energetic peak of the reaction. The isocyanide functional group is known for its amphiphilic nature, capable of engaging with both nucleophiles and electrophiles at its terminal carbon atom. acs.org

Table 1: Hypothetical Transition State and Intermediate Geometries for a [3+2] Cycloaddition of this compound

| Species | Key Bond Distances (Å) | Key Angles (°) | Computational Method |

| Transition State | C(isocyanide)-C(dipolarophile): 2.2, N-C(dipolarophile): 2.5 | C-N-C: 170 | DFT/B3LYP/6-31G |

| Intermediate | C(isocyanide)-C(dipolarophile): 1.5, N-C(dipolarophile): 1.4 | C-N-C: 125 | DFT/B3LYP/6-31G |

This table presents hypothetical data for illustrative purposes.

By calculating the energies of reactants, transition states, intermediates, and products, computational chemistry can provide a quantitative understanding of reaction thermodynamics and kinetics. nih.govnih.gov The relative stability of products determines the thermodynamic outcome of a reaction, while the activation energies of competing pathways determine the kinetic product distribution. researchgate.net

For this compound, this is particularly relevant in reactions where multiple isomers can be formed. For example, in an acid-catalyzed addition to the isocyanide, protonation could lead to different intermediates, and the relative energy barriers to their formation would dictate the reaction's course. Thermodynamic data, such as the Gibbs free energy change (ΔG), and kinetic data, like the activation energy (Ea), can be calculated to predict the favored product under different reaction conditions. researchgate.net

Table 2: Hypothetical Thermodynamic and Kinetic Data for Competing Pathways in a Reaction of this compound

| Pathway | Product | ΔG (kcal/mol) | Ea (kcal/mol) |

| A | Product A | -15.2 | 20.5 |

| B | Product B | -10.8 | 18.1 |

This table presents hypothetical data for illustrative purposes, where Pathway B would be the kinetically favored path and Product A the thermodynamically favored product.

Prediction of Stereoselectivity and Regioselectivity

Controlling stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule) is a central goal in organic synthesis. researchgate.netpurdue.edu Computational modeling offers powerful tools to predict and rationalize these selectivities in reactions of this compound. nih.gov

The stereochemical and regiochemical outcomes of reactions are governed by a subtle interplay of steric and electronic effects. nih.gov For this compound, the bulky benzyl group and the electronic nature of the isocyanide and ester groups will influence how reagents approach the molecule.

Computational methods can dissect these contributions. For example, Natural Bond Orbital (NBO) analysis can reveal the charge distribution and orbital interactions, providing insight into electronic preferences. nih.govbeilstein-journals.org Steric maps can be generated to visualize the accessible regions of the molecule for an incoming reagent. In predicting the regioselectivity of an electrophilic attack on the benzyl group versus reaction at the isocyanide, these analyses would be critical. DFT studies on related systems have shown that the regioselectivity of cycloaddition reactions can be explained by analyzing the Parr functions, which identify the most nucleophilic and electrophilic centers in the reacting molecules. beilstein-journals.orgmdpi.comimist.ma

Asymmetric catalysis is a powerful strategy for controlling the stereochemical outcome of reactions. beilstein-journals.orgnih.govnih.gov Given that this compound is a chiral molecule, its reactions with achiral reagents in the presence of a chiral catalyst can lead to diastereomeric products. Computational modeling can be used to simulate the interaction of this compound with a chiral catalyst, such as a chiral Lewis acid or a chiral phosphoric acid. arxiv.orgrsc.org

By modeling the transition states for the formation of different stereoisomers, the origins of enantioselectivity or diastereoselectivity can be understood. acs.org These models can predict which catalyst will provide the highest selectivity, thereby guiding experimental efforts. The models often reveal key non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, catalyst, and reagent in the selectivity-determining transition state.

Table 3: Hypothetical Diastereomeric Excess (d.e.) Prediction for a Catalyzed Reaction of this compound

| Chiral Catalyst | Predicted d.e. (%) | Key Stabilizing Interaction in Major TS | Computational Method |

| Catalyst X | 85 | Hydrogen bond to ester carbonyl | DFT/M06-2X/6-311+G |

| Catalyst Y | 92 | π-stacking with benzyl group | DFT/M06-2X/6-311+G |

This table presents hypothetical data for illustrative purposes.

Advanced Computational Techniques Applied to Isocyanopropanoates

Beyond standard DFT calculations, more advanced computational techniques are being applied to understand the reactivity of complex molecules like isocyanopropanoates. purdue.edu These methods can provide a more dynamic and nuanced picture of chemical reactions.

One such technique is ab initio molecular dynamics (AIMD), which simulates the real-time motion of atoms during a reaction. This can reveal dynamic effects that are not captured by static calculations of transition states. For complex multicomponent reactions involving isocyanopropanoates, AIMD could uncover short-lived intermediates or alternative reaction pathways.

Machine learning (ML) is also emerging as a powerful tool in computational chemistry. arxiv.orgnih.gov By training ML models on large datasets of calculated or experimental reaction outcomes, it is possible to predict the reactivity and selectivity of new reactions with high speed and accuracy. An ML model could be developed to predict the stereochemical outcome of reactions of various isocyanopropanoates, including this compound, with a range of reactants and catalysts.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. southampton.ac.uk It allows for the calculation of molecular geometries, reaction energies, and the profiles of reaction pathways, including the identification of transition states. For a molecule like this compound, DFT calculations can elucidate its intrinsic reactivity and predict its behavior in various reactions.

Detailed research findings from DFT studies on related isocyanide compounds provide a framework for understanding the potential reactivity of this compound. For instance, DFT has been successfully applied to study the mechanism of the Nef-isocyanide reaction between isocyanides and acyl chlorides. nih.govacs.org These studies have shown that the reaction typically proceeds through a concerted, single-step mechanism. The activation energy is significantly influenced by the solvent's dielectric constant and the electronic properties of the substituents. acs.org By applying similar DFT models, one could predict the activation barriers for the reaction of this compound with various electrophiles.

Another area of application is the study of reactions between isocyanides and carboxylic acids. DFT calculations have revealed that this reaction starts with a concerted α-addition, leading to an acyl imidate intermediate, followed by a rate-limiting 1,3 acyl migration to form an N-formyl imide. capes.gov.br The calculated energy barriers from these studies are in good agreement with experimental conditions, validating the predictive power of the method. capes.gov.br

| Reaction Type | Reactants | Method/Basis Set | Solvent (Computational) | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Nef-Isocyanide Reaction | Methyl Isocyanide + Acetyl Chloride | M06-2X/6-311+G(d,p) | Toluene (B28343) | 21.6 | acs.org |

| Nef-Isocyanide Reaction | Cyclohexyl Isocyanide + 4-Fluorobenzoyl Chloride | M06-2X/6-311+G(d,p) | Toluene | 19.7 | acs.org |

| [8+2] Cycloaddition | Dienylisobenzofuran + DMAD (Pathway B) | M06-2X/6-31G(d) | Dichloromethane | 21.7 | pku.edu.cn |

| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD (Pathway C) | M06-2X/6-31G(d) | Dichloromethane | 16.6 | pku.edu.cn |

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations are excellent for studying static properties and minimum energy paths, Ab Initio Molecular Dynamics (AIMD) simulations provide insights into the dynamic evolution of a chemical system in time. rub.dearxiv.org In AIMD, the forces acting on the atoms are calculated "on-the-fly" from electronic structure theory at each step of a molecular dynamics trajectory. rub.de This allows for the explicit simulation of chemical reactions, including the dynamic effects of solvent molecules and temperature, without the need for pre-parameterized force fields. nih.gov

For this compound, AIMD simulations would be particularly valuable for studying reactions in solution, such as hydrolysis of the ester group or its participation in multi-component reactions. Studies on analogous systems, like the hydrolysis of methyl formate, have used AIMD to show that the reaction proceeds through a stepwise mechanism involving a stable gem-diol intermediate. researchgate.net These simulations can reveal the cooperative role of individual water molecules in the catalytic process, a level of detail inaccessible to static calculations. researchgate.net

AIMD, often combined with enhanced sampling techniques like metadynamics, can be used to map the free-energy surface of a reaction. acs.org This has been applied to complex processes like glycosylation reactions, allowing researchers to delineate the mechanistic continuum between SN1 and SN2 pathways by explicitly simulating the reaction in different solvents. acs.org A similar approach for this compound could clarify the mechanisms of its reactions, such as the Ugi or Passerini reactions, revealing the precise roles of reactants and solvent molecules in stabilizing intermediates and transition states. The high computational cost of AIMD can be mitigated by combining it with machine learning potentials, which can accelerate the exploration of reactive events. acs.orgchemrxiv.org

| System Studied | Computational Method | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| Methyl Formate Hydrolysis | Car-Parrinello Molecular Dynamics (CPMD) | Mechanism involves cooperative catalysis by autoionization-generated hydroxide (B78521) and hydronium ions. | Activation Free Energy: 23.8 kcal/mol | researchgate.net |

| Glycosylation of Glucosyl α-trichloroacetimidate | AIMD with Metadynamics | Mechanism (SN1 vs. SN2) is highly dependent on the choice of solvent and acceptor alcohol. | N/A (Qualitative Mechanistic Insights) | acs.org |

| Furan + Dimethoxymethane (DMM) | AIMD | Reaction to 2-methoxymethyl-furan (MMF) is endothermic in vacuum but exothermic in methanol (B129727) solvent. | ΔE (vacuum) = +0.22 eV; ΔE (methanol) = -0.34 eV | rsc.org |

Reaction Path Network Generation (e.g., AFIR Method)

Identifying all plausible reaction pathways, including unexpected intermediates and side products, is a significant challenge in both experimental and computational chemistry. Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, have been developed to address this challenge. nih.gov The AFIR method systematically explores the potential energy surface to find reaction paths between given reactants and products without requiring initial guesses of the transition state structures. iqce.jp

The method works by applying an artificial force to push fragments together, allowing the system to overcome activation barriers on a modified potential energy surface. nih.goviqce.jp Once a path is found, the artificial force is removed, and the true reaction pathway and transition state are located on the real potential energy surface. iqce.jp The AFIR method is particularly effective for exploring complex reaction networks, such as those in catalytic cycles or multi-component reactions. nih.gov

For this compound, which can participate in complex multi-component reactions like the Ugi reaction, the AFIR method could be invaluable. mdpi.comacs.org The Ugi reaction mechanism itself has been a subject of debate, with multiple pathways proposed. acs.org An AFIR study could systematically explore the reaction between an aldehyde, an amine, a carboxylic acid, and this compound. This could potentially uncover novel intermediates or competing reaction channels, providing a comprehensive understanding of the reaction network and helping to rationalize the observed product distributions and selectivities.

| Stage | Description | Input | Output |

|---|---|---|---|

| 1. Reactant Definition | Specify the reactant molecules. | Structures of this compound and a reaction partner (e.g., a carboxylic acid). | Initial system setup. |

| 2. AFIR Search | An artificial force is applied between predefined fragments to induce a reaction. The algorithm explores the resulting path. | Reactant complex, definition of fragments to be pushed together. | A series of molecular structures along a low-energy path on a modified potential energy surface. |

| 3. Transition State & IRC Calculation | The approximate path is refined on the true potential energy surface to locate the actual transition state(s) and minimum energy path(s). | Structures from the AFIR search. | Optimized transition state structures, activation energies, and the Intrinsic Reaction Coordinate (IRC). |

| 4. Network Construction | Repeat the process for all products and intermediates to build a comprehensive reaction network. | All identified stable species. | A complete map of interconnected reaction pathways and their energy profiles. |

Advanced Spectroscopic and Analytical Techniques for Probing Benzyl 2 Isocyanopropanoate Reactions

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique that provides crucial information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions of analytes. thermofisher.comfujifilm.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of reaction products and transient intermediates in studies involving Benzyl (B1604629) 2-isocyanopropanoate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental formula of a compound. nih.gov This capability is critical for distinguishing between compounds that have the same nominal mass but different chemical formulas.

In the context of reactions with Benzyl 2-isocyanopropanoate, HRMS is employed to confirm the identity of newly synthesized molecules. For instance, in a catalytic enantio- and diastereoselective Mannich reaction involving this compound, HRMS was used to verify the formation of the resulting imidazoline (B1206853) product. rsc.org The experimentally determined mass of the protonated molecule ([M+H]⁺) is compared to the calculated mass for the expected product, providing strong evidence for its formation. rsc.org

Table 1: Representative HRMS Data for a Reaction Product Derived from this compound rsc.org

| Compound | Formula | Calculated m/z ([M+H]⁺) | Found m/z |

| Imidazoline derivative | C₁₆H₂₃N₂O₂⁺ | 275.1754 | 275.1757 |

This interactive table showcases the high accuracy of HRMS in confirming the elemental composition of a reaction product.

Ionization Techniques (EI, CI, ESI, APCI) for Different Analytical Scenarios

The choice of ionization technique in mass spectrometry is dictated by the properties of the analyte and the desired information. agnopharma.com

Electron Ionization (EI): This is a high-energy ionization method that often leads to extensive fragmentation of the analyte molecule. msu.edu While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the compound's structure. EI is particularly useful for the structural elucidation of volatile and thermally stable compounds. rsc.org

Chemical Ionization (CI): A softer ionization technique than EI, CI uses a reagent gas to ionize the analyte through proton transfer or adduction. This results in less fragmentation and a more prominent molecular ion peak, making it easier to determine the molecular weight of the compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar, non-volatile, and thermally labile molecules, including many reaction products of this compound. rsc.orgagnopharma.com It generates ions directly from a solution, making it highly compatible with liquid chromatography. agnopharma.com ESI is often the method of choice for obtaining accurate mass data for complex organic molecules. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity that may not be efficiently ionized by ESI. agnopharma.com It involves the ionization of the analyte at atmospheric pressure, making it a robust and versatile method. agnopharma.com

Chromatographic Methods for Stereochemical Analysis

Chromatographic techniques are essential for separating the components of a mixture and are particularly vital for the analysis of stereoisomers in reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the enantiomeric excess (ee) of a chiral product. mdpi.com In reactions aiming for asymmetric synthesis, quantifying the ee is crucial for evaluating the effectiveness of the chiral catalyst or auxiliary. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers in the mixture. mdpi.com For example, the enantiomeric excess of an imidazoline product formed from this compound was determined by HPLC using a Chiralpak AD column. rsc.org

Chiral Chromatography for Enantiomeric and Diastereomeric Separations

Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase to separate enantiomers and diastereomers. nih.govsigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the analytes and the CSP, which have different stabilities and therefore different retention times. sigmaaldrich.com

The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. ajol.info Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. researchgate.net In the analysis of reaction products from this compound, chiral HPLC is indispensable for isolating and quantifying the different stereoisomers produced, providing key insights into the stereoselectivity of the reaction. rsc.org

Table 2: Example of HPLC Conditions for Chiral Separation rsc.org

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Times (minor/major enantiomer) |

| Chiralpak AD | Hexane/Isopropanol (95:5) | 1 mL/min | 220 nm | 9.4 min / 11.6 min |

This interactive table illustrates a typical set of parameters used for the chiral HPLC analysis of a product derived from a reaction with this compound.

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule and its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in space. scispace.comiucr.org

Q & A

Q. What are the standard synthetic protocols for preparing benzyl 2-isocyanopropanoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 2-isocyanopropanoic acid with benzyl alcohol under acidic catalysis. Key steps include controlled reaction temperatures (0–5°C) to suppress side reactions like isocyanide dimerization. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and verification via GC or HPLC (>97% purity) . For reproducibility, ensure anhydrous conditions and inert gas purging to prevent hydrolysis of the isocyanide group.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Confirm ester and isocyanide functionality using H NMR (benzyl protons at δ 7.3–7.5 ppm; isocyanide signal absence due to quadrupolar broadening).

- IR Spectroscopy : Detect the isocyanide stretch (~2150 cm) and ester carbonyl (~1740 cm).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion peak (calculated [M+H] = 206.1). Cross-validate results with elemental analysis to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C under argon in amber vials to prevent moisture-induced degradation. Use freshly distilled solvents (e.g., THF, DCM) for reactions, as trace water hydrolyzes the isocyanide group. Conduct periodic stability assays via TLC or HPLC to monitor decomposition .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound in nucleophilic additions?

Design stopped-flow UV-Vis experiments to track reaction kinetics with nucleophiles (e.g., amines). Monitor isocyanide consumption at 2150 cm via in situ IR. Compare rate constants under varying pH and solvent polarities to model reaction mechanisms. Address contradictions (e.g., unexpected rate plateaus) by testing for intermediate formation via C NMR .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and XRD for crystal structure analysis. Replicate solubility tests under standardized conditions (e.g., USP guidelines) with rigorously purified batches .

Q. How can computational methods predict the compatibility of this compound in multicomponent reactions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in Ugi or Passerini reactions. Compare activation energies with experimental yields to validate predictions. Address mismatches by revising solvent effects or steric parameters in simulations .

Q. What in vitro assays are suitable for evaluating this compound’s potential in bioorthogonal chemistry?

Test reactivity with tetrazines or strained alkenes in PBS buffer (pH 7.4, 37°C) via LC-MS quantification of cycloadducts. Include negative controls (e.g., non-isocyanide analogs) to confirm specificity. For cytotoxicity, perform MTT assays on HEK293 cells at 1–100 µM concentrations .

Q. How can researchers mitigate hazards associated with this compound’s isocyanide group?

Isocyanides are toxic and volatile. Use Schlenk-line techniques for air-free handling, and conduct reactions in fume hoods with HEPA filters. Employ PPE (nitrile gloves, goggles) and emergency protocols for spills (neutralization with 10% acetic acid) .

Methodological Guidelines

- Experimental Design : Prioritize small-scale pilot reactions (<1 mmol) to optimize conditions before scaling up.

- Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and report confidence intervals for reproducibility.

- Ethical Compliance : For biomedical applications, adhere to institutional review board (IRB) protocols for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.